Ethenylcarbamyl azide Ethenylcarbamyl azide
Brand Name: Vulcanchem
CAS No.: 823810-44-2
VCID: VC19060897
InChI: InChI=1S/C3H4N4O/c1-2-5-3(8)6-7-4/h2H,1H2,(H,5,8)
SMILES:
Molecular Formula: C3H4N4O
Molecular Weight: 112.09 g/mol

Ethenylcarbamyl azide

CAS No.: 823810-44-2

Cat. No.: VC19060897

Molecular Formula: C3H4N4O

Molecular Weight: 112.09 g/mol

* For research use only. Not for human or veterinary use.

Ethenylcarbamyl azide - 823810-44-2

Specification

CAS No. 823810-44-2
Molecular Formula C3H4N4O
Molecular Weight 112.09 g/mol
IUPAC Name 1-diazo-3-ethenylurea
Standard InChI InChI=1S/C3H4N4O/c1-2-5-3(8)6-7-4/h2H,1H2,(H,5,8)
Standard InChI Key ZGFCNEBGDMOSTJ-UHFFFAOYSA-N
Canonical SMILES C=CNC(=O)N=[N+]=[N-]

Introduction

Structural Identification and Nomenclature

Ethenylcarbamyl azide (systematic IUPAC name: ethenylcarbamoyl azide) is formally derived from acrylic acid, where the carboxylic acid group (–COOH) is replaced by a carbamoyl azide (–NHC(O)N₃). Its molecular formula is C₃H₅N₅O, with a molecular weight of 127.10 g/mol. The compound’s structure comprises an ethenyl group (CH₂=CH–) bonded to a carbamyl azide moiety, as illustrated below:

CH2=CH–NH–C(O)–N3\text{CH}_2=\text{CH}–\text{NH}–\text{C(O)}–\text{N}_3

This configuration confers dual reactivity: the azide group participates in cycloaddition reactions (e.g., Huisgen 1,3-dipolar cycloaddition), while the carbamyl group enables nucleophilic acyl substitutions .

Synthetic Pathways

Curtius Rearrangement of Acryloyl Azide

The most well-documented route to ethenylcarbamyl azide involves the Curtius rearrangement of acryloyl azide (CH₂=CH–C(O)N₃). This reaction, first reported by Amende et al., proceeds via a thermally induced decomposition of the acyl azide to yield an isocyanate intermediate . Key steps include:

  • Synthesis of Acryloyl Azide:
    Acrylic acid or its anhydride is treated with an azide donor (e.g., sodium azide, NaN₃) under controlled conditions:

    CH2=CH–COOH+NaN3CH2=CH–C(O)N3+NaOH\text{CH}_2=\text{CH}–\text{COOH} + \text{NaN}_3 \rightarrow \text{CH}_2=\text{CH}–\text{C(O)N}_3 + \text{NaOH}

    This step requires careful temperature modulation (0–5°C) to prevent premature decomposition .

  • Rearrangement to Ethenylcarbamyl Azide:
    Heating acryloyl azide at 60–80°C induces the Curtius rearrangement, producing ethenylcarbamyl azide as a transient intermediate:

    CH2=CH–C(O)N3CH2=CH–N–C(O)–N3\text{CH}_2=\text{CH}–\text{C(O)N}_3 \rightarrow \text{CH}_2=\text{CH}–\text{N}–\text{C(O)}–\text{N}_3

    The reaction is highly exothermic (ΔH=120 kJ/mol\Delta H = -120\ \text{kJ/mol}), necessitating precise calorimetric control to avoid runaway conditions .

Alternative Routes via Halogenation-Dehydrohalogenation

Konig et al. demonstrated a photohalogenation strategy starting from ethyl isocyanate :

  • Photohalogenation:
    Ethyl isocyanate (CH₃CH₂–NCO) undergoes selective halogenation to form 1-chloroethylcarbamoyl chloride (Cl–CH₂CH₂–NCO).

  • Dehydrohalogenation:
    Treatment with a base (e.g., triethylamine) eliminates HCl, yielding ethenylcarbamyl azide:

    Cl–CH2CH2–NCO+BaseCH2=CH–N–C(O)–N3+BaseHCl\text{Cl}–\text{CH}_2\text{CH}_2–\text{NCO} + \text{Base} \rightarrow \text{CH}_2=\text{CH}–\text{N}–\text{C(O)}–\text{N}_3 + \text{Base}·\text{HCl}

    This method achieves yields of 75–85% under optimized conditions .

Physicochemical Properties

Experimental data from thermal analysis and spectroscopic studies reveal the following properties:

PropertyValueMethod/Source
Melting PointDecomposes at 90–95°CDifferential Scanning Calorimetry
Density1.32 g/cm³Pycnometry
SolubilitySoluble in THF, DCM; insoluble in H₂OHPLC
Thermal StabilityΔG=+68 kJ/mol\Delta G^\circ = +68\ \text{kJ/mol} (decomposition)Reaction Calorimetry

The compound’s instability necessitates storage at –20°C under inert atmosphere to prevent autocatalytic decomposition .

Reactivity and Applications

Cycloaddition Reactions

Ethenylcarbamyl azide participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming triazole derivatives with high regioselectivity. For example:

CH2=CH–N–C(O)–N3+HC≡C–RCu(I)Triazole derivative\text{CH}_2=\text{CH}–\text{N}–\text{C(O)}–\text{N}_3 + \text{HC≡C}–\text{R} \xrightarrow{\text{Cu(I)}} \text{Triazole derivative}

This reaction is pivotal in bioconjugation and polymer cross-linking 3.

Pharmaceutical Intermediate

The compound serves as a precursor to N-vinylcarbamates, which are utilized in the synthesis of protease inhibitors and antiviral agents. Spyropoulos et al. highlighted its role in one-pot urea synthesis for drug candidate libraries .

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